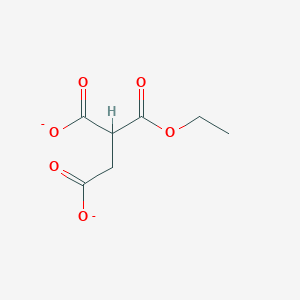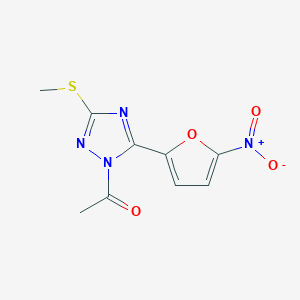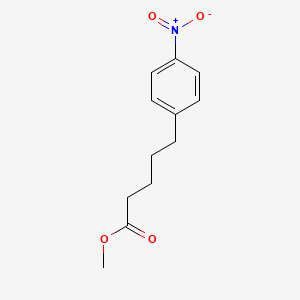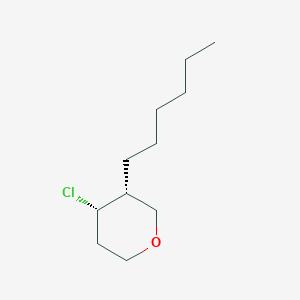
2-(Ethoxycarbonyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Ethoxycarbonyl)butanedioate can be synthesized through the esterification of succinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Succinic acid+2EthanolH2SO4Diethyl 2-(ethoxycarbonyl)succinate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where succinic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from the by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxycarbonyl)butanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to succinic acid and ethanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form diethyl succinate using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxycarbonyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Succinic acid and ethanol.
Reduction: Diethyl succinate.
Substitution: Various substituted succinates depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Ethoxycarbonyl)butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 2-(Ethoxycarbonyl)butanedioate depends on the specific reaction it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of succinic acid and ethanol. In reduction reactions, the ester groups are reduced to alcohols by the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl succinate: Similar structure but lacks the ethoxycarbonyl group.
Dimethyl succinate: Similar ester but with methyl groups instead of ethyl groups.
Diethyl malonate: Similar ester structure but with a different central carbon skeleton.
Uniqueness
2-(Ethoxycarbonyl)butanedioate is unique due to the presence of both ethoxycarbonyl and ester groups, which provide distinct reactivity and potential for various applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
IUPAC Name |
2-ethoxycarbonylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c1-2-13-7(12)4(6(10)11)3-5(8)9/h4H,2-3H2,1H3,(H,8,9)(H,10,11)/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNROCGUORFKEK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)[O-])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30821124 |
Source


|
| Record name | 2-(Ethoxycarbonyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30821124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61063-78-3 |
Source


|
| Record name | 2-(Ethoxycarbonyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30821124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)

![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)


![7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14589469.png)
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)

![4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid](/img/structure/B14589477.png)




